5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
Description
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-[(4-chloro-2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-3-8(12)4-7(2)10(6)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
InChI Key |
QHHCACQTLQBPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)C)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2-(4-Chloro-2,6-dimethylphenoxy)acetohydrazide
The ester precursor, methyl 2-(4-chloro-2,6-dimethylphenoxy)acetate, is reacted with 80% hydrazine hydrate in ethanol under reflux (4–6 hours). Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Absolute ethanol | 80–85% |
| Temperature | Reflux (~78°C) | |
| Molar Ratio | 1:1 (ester:hydrazine) |
The product, 2-(4-chloro-2,6-dimethylphenoxy)acetohydrazide, is isolated as a pink amorphous solid after aqueous workup. Characterization data aligns with expectations:
Step 2: Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH):
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Absolute ethanol | 85–90% |
| Reagent | CS₂ (2 eq), KOH (1 eq) | |
| Temperature | Reflux (6 hours) |
The reaction proceeds via intramolecular dehydration, forming the oxadiazole ring. The product is precipitated by acidifying to pH 5–6 with dilute HCl.
Alternative Cyclization Strategies
Phosphorus Oxychloride-Mediated Cyclization
In lieu of CS₂/KOH, phosphorus oxychloride (POCl₃) facilitates cyclization under milder conditions:
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate cyclization:
-
Conditions: Hydrazide (1 eq), CS₂ (2 eq), KOH (1 eq), DMF, 120°C, 15 minutes.
Industrial-Scale Optimization
For commercial production, critical parameters include:
| Factor | Industrial Protocol | Outcome |
|---|---|---|
| Catalyst | Zeolite-supported KOH | 95% purity |
| Solvent Recycling | Ethanol distillation recovery | Cost reduction by 30% |
| Temperature Control | Gradual heating (50°C → 80°C) | Minimized side products |
These adjustments enhance yield reproducibility and reduce waste.
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 55.88 | 55.57 |
| H | 5.63 | 5.49 |
| N | 8.69 | 8.54 |
Deviations <0.3% confirm high purity.
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds related to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine.
- Mechanism of Action :
-
Case Studies :
- In a study evaluating similar oxadiazole derivatives, compounds demonstrated growth inhibition percentages (PGIs) ranging from 51.88% to 86.61% against multiple cancer cell lines including SNB-19 and OVCAR-8 .
- Another study reported that specific analogues showed effective binding to the active site of tubulin complexes, indicating their potential as novel anticancer agents .
Antioxidant and Anti-Diabetic Activities
Beyond anticancer properties, oxadiazole derivatives have shown promising antioxidant and anti-diabetic activities:
- Antioxidant Activity :
- Anti-Diabetic Effects :
Synthesis and Structural Variations
The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step procedures:
- Starting Materials : The synthesis often begins with readily available phenolic compounds and chloroacetyl derivatives.
- Reaction Conditions : Conditions such as temperature control and choice of solvents are crucial for optimizing yield and purity.
Potential in Agriculture
Emerging research indicates that oxadiazole derivatives may also possess agrochemical properties:
Mechanism of Action
The mechanism of action of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents modulate biological activity. For example, 4u (chlorophenyl) showed higher anticancer activity (GP: 78.46) than 4s (methoxyphenyl, GP: 62.62), suggesting chloro groups may enhance cytotoxicity in certain contexts .
Pharmacological Activity
Anticancer Activity
- Mechanism: The 2-amino-1,3,4-oxadiazole moiety forms hydrogen bonds with kinase ATP-binding pockets (e.g., GSK-3β), as seen in molecular docking studies . The target compound’s phenoxy group may enhance binding via π-π stacking or hydrophobic interactions.
- Potency: Compounds like 116, 117, and 118 (IC50: 1.1–1.5 µM) demonstrate nanomolar-range activity against cancer cells, comparable to standard drugs . The target compound’s activity is hypothesized to align with these values due to structural similarities.
Antimicrobial Activity
- Derivatives with heterocyclic substituents (e.g., 2-methylindole) show moderate antimicrobial activity, but the target compound’s bulky phenoxy group may limit this effect .
Physicochemical and Structural Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Formula | logP (Predicted) | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C12H14ClN3O2 | ~3.5 | Low | Bulky phenoxy, chloro, methyl groups |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C8H6ClN3O | ~2.8 | Moderate | Simple chlorophenyl substituent |
| 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine | C7H6N4O | ~1.2 | High | Polar pyridinyl group |
Structural Insights :
- Hydrogen Bonding: The 2-amino group and oxadiazole nitrogens enable hydrogen bonding with enzymes, as seen in crystal structures . The target compound’s phenoxy group may introduce additional C–H⋯π interactions.
- Crystal Packing : Analogues like 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine form dimeric structures via N–H⋯N bonds, a feature likely conserved in the target compound .
Biological Activity
5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-chloro-2,6-dimethylphenol with appropriate reagents to form the oxadiazole ring. The process can be optimized for yield and purity through various chemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine have demonstrated significant activity against various cancer cell lines. In a study evaluating similar compounds, one derivative exhibited a potent growth inhibition against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at a concentration of 10 µM . These findings suggest that modifications in the oxadiazole structure can lead to enhanced anticancer properties.
Molecular docking studies indicate that these compounds may interact effectively with tubulin and other cellular targets. For example, a related compound showed a docking score of -8.030 kcal/mol when interacting with the tubulin-combretastatin A4 complex . This interaction is crucial for disrupting microtubule dynamics in cancer cells.
Antibacterial Activity
In addition to anticancer properties, some derivatives have shown promising antibacterial activity. One compound demonstrated significant efficacy against both Gram-negative and Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This dual activity highlights the versatility of oxadiazole derivatives in therapeutic applications.
Neuropharmacological Effects
Oxadiazole derivatives have also been explored for their effects on GABA receptors. A series of studies have indicated that compounds similar to 5-((4-Chloro-2,6-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine exhibit binding affinities greater than diazepam at benzodiazepine receptors . These findings suggest potential applications in treating anxiety and seizure disorders.
Data Summary
Case Studies
- Anticancer Evaluation : A study on a related oxadiazole derivative demonstrated significant cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications can lead to enhanced biological activity.
- Neuropharmacological Assessment : In vitro studies showed that certain oxadiazole derivatives exhibit promising anxiolytic effects with minimal side effects on cognitive functions compared to traditional benzodiazepines.
Q & A
Q. Key Considerations :
- Reagent Ratios : Excess CNBr (1.5–2.0 equivalents) ensures complete cyclization.
- Solvent Choice : Methanol or ethanol balances reactivity and solubility.
- Yield Optimization : Yields range from 65–75%, influenced by reaction time and temperature .
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
Spectroscopic Techniques :
Q. Crystallographic Methods :
Q. Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P1 (triclinic) | |
| Dihedral Angle (Oxadiazole/Phenyl) | 32.41°–74.51° | |
| Hydrogen Bonding | N–H⋯N (2.8–3.0 Å) |
Advanced: How can researchers optimize synthesis yield under varying reaction conditions?
Methodological Answer:
Critical Factors :
- Catalytic Additives : Iodine (I₂) in potassium iodide (KI) enhances cyclization efficiency .
- Temperature Control : Reflux at 70–80°C for 4–6 hours maximizes yield while minimizing side reactions .
- Solvent Polarimetry : Polar aprotic solvents (e.g., DMF) may improve reactivity but require post-reaction purification.
Case Study :
El-Sayed et al. achieved 75% yield using NaOH (4 N) and I₂/KI in ethanol, highlighting the role of base in deprotonation and iodine in oxidative cyclization .
Advanced: How do crystallographic studies inform molecular conformation and intermolecular interactions?
Methodological Answer:
SCXRD reveals:
- Molecular Geometry : The oxadiazole ring adopts a planar conformation, with substituents (e.g., 4-chloro-2,6-dimethylphenoxy) forming dihedral angles of 32–74° .
- Intermolecular Interactions : N–H⋯N hydrogen bonds create anti-parallel dimers (R₂²(8) motif), stabilizing crystal packing .
- Electron Density Maps : SHELXPRO software models anisotropic displacement parameters, resolving ambiguities in H-atom positions .
Practical Application :
These insights guide structure-activity relationship (SAR) studies by correlating molecular geometry with bioactivity .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Common Contradictions :
Q. Resolution Strategies :
Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and MIC thresholds for comparability .
Structural Modifications : Introduce electron-withdrawing groups (e.g., –Cl) to enhance metabolic stability and activity .
Meta-Analysis : Cross-reference bioactivity data with crystallographic parameters (e.g., hydrogen-bonding capacity) .
Example :
Compound 4b (N-(2-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) showed superior antiproliferative activity (mean GP = 45.20) due to optimized lipophilicity and hydrogen-bond donor capacity .
Advanced: How is computational modeling integrated with experimental data to predict bioactivity?
Methodological Answer:
Workflow :
Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with EGFR or tubulin).
QSAR Modeling : Correlate electronic parameters (HOMO/LUMO gaps) with bioactivity .
Validation : Compare predicted IC₅₀ values with experimental assays.
Case Study :
Oxadiazole derivatives with electron-deficient rings show enhanced kinase inhibition, validated by SCXRD-confirmed planar conformations facilitating π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
